molecular formula C8H14ClNS B1431823 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride CAS No. 857546-95-3

1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1431823
CAS No.: 857546-95-3
M. Wt: 191.72 g/mol
InChI Key: IAVRVOSZJASYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14ClNS and a molecular weight of 191.72 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amine group and a hydrochloride salt.

Preparation Methods

The synthesis of 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride can be compared with other thiophene derivatives, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH/c1-5-4-8(6(2)9)7(3)10-5;/h4,6H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVRVOSZJASYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride
Reactant of Route 6
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